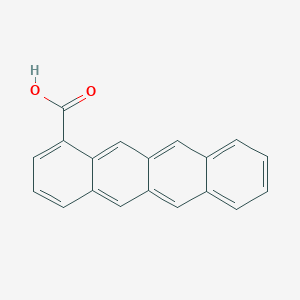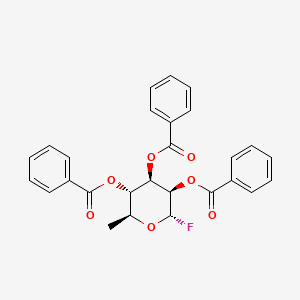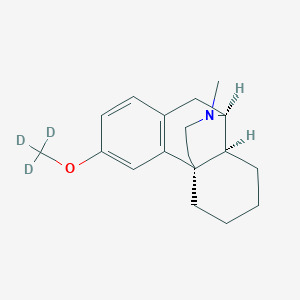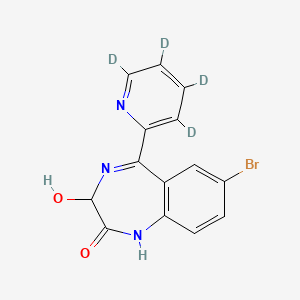
1-(6-Bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H8BrCl2FN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Métodos De Preparación
The synthesis of 1-(6-Bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maintain consistency and quality. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
1-(6-Bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(6-Bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(6-Bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride can be compared with similar compounds such as:
(6-Fluoropyridin-3-yl)methanamine dihydrochloride: Similar in structure but lacks the bromine atom.
(5-Fluoropyridin-3-yl)methanamine: Lacks both the bromine and dihydrochloride groups.
(6-Bromo-5-methylpyridin-3-yl)methanamine: Contains a methyl group instead of a fluorine atom .
Propiedades
Fórmula molecular |
C6H8BrCl2FN2 |
|---|---|
Peso molecular |
277.95 g/mol |
Nombre IUPAC |
(6-bromo-5-fluoropyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H6BrFN2.2ClH/c7-6-5(8)1-4(2-9)3-10-6;;/h1,3H,2,9H2;2*1H |
Clave InChI |
TWMBVPSLGHLJIC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1F)Br)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate](/img/structure/B15295710.png)
![7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B15295712.png)


![N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide](/img/structure/B15295734.png)
![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B15295744.png)


![Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15295773.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate](/img/structure/B15295775.png)




